(2E)-4-aminobut-2-enamide hydrochloride
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Overview
Description
(2E)-4-aminobut-2-enamide hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amide group and an amino group attached to a butene chain. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-aminobut-2-enamide hydrochloride typically involves the reaction of 4-aminobut-2-enoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 4-aminobut-2-enoic acid and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting materials.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-aminobut-2-enamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-4-aminobut-2-enamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-4-aminobut-2-enamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-aminobut-2-enoic acid: The parent compound without the hydrochloride group.
4-aminobut-2-enamide: The amide form without the hydrochloride group.
Uniqueness
(2E)-4-aminobut-2-enamide hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride group. This makes it more suitable for various applications compared to its non-hydrochloride counterparts.
Biological Activity
(2E)-4-aminobut-2-enamide hydrochloride, a compound characterized by its unique amine and enamide functional groups, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antitumor agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biomolecules, and relevant research findings.
- Chemical Formula : C₄H₈ClN
- Molecular Weight : 136.58 g/mol
- CAS Number : 2348474-25-7
The structural features of this compound enable it to engage in various biochemical interactions. The compound's amine group allows for hydrogen bonding with target proteins, while the enamide structure facilitates electrophilic interactions.
The primary mechanism of action for this compound involves its interaction with the mutant KRAS protein, specifically the G12C variant implicated in several cancers. The compound has been shown to covalently bind to GTP-bound KRAS G12C, inhibiting downstream signaling pathways that promote tumor growth and survival. This interaction disrupts the normal function of KRAS, leading to reduced proliferation of cancer cells.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown a dose-dependent inhibition in human epidermoid carcinoma cells (KB cells) .
- Mechanistic Studies : The compound's ability to bind covalently to KRAS G12C leads to a reduction in cell signaling associated with tumor growth. This was evidenced by studies showing decreased activation of downstream effectors involved in oncogenic signaling pathways .
Interaction with Biomolecules
The biological activity of this compound is also attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in metabolic pathways, further contributing to its antitumor effects .
- Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that are critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of KB cell proliferation at concentrations as low as 50 µM. |
Study 2 | Showed that the compound binds covalently to KRAS G12C, disrupting its function and leading to reduced tumor growth in xenograft models. |
Study 3 | Investigated the pharmacodynamics and pharmacokinetics of the compound, highlighting its potential as a targeted therapeutic agent . |
Synthesis and Applications
The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Its primary applications include:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Therapeutic Development : Ongoing research is focused on exploring its potential as a targeted therapy for cancers driven by mutant KRAS .
Properties
IUPAC Name |
(E)-4-aminobut-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H2,6,7);1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUZMNEYUKYST-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.